1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one
Description
1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-one is a sulfur-containing heterocyclic compound characterized by a pyridine ring fused with a thiazinone moiety at the [3,4-b] positions. For instance, 5,7-diaryl-5,6,7,8-tetrahydro derivatives of this core structure have been synthesized via multi-component tandem reactions .
Properties
IUPAC Name |
1H-pyrido[3,4-b][1,4]thiazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWIGPZBILFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminopyridine with a thiocarbonyl compound, followed by cyclization to form the thiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and thiazine rings, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one with its closest analogs:
Key Observations :
- Ring Fusion Position : The [3,4-b] fusion in the target compound distinguishes it from [2,3-b] isomers () and [4,5-b] thiazolo derivatives ().
- Tricyclic Systems: Phenothiazine cytidine derivatives () demonstrate how expanding the thiazinone core into tricyclic systems enhances applications in nucleic acid therapeutics.
Yield Comparison :
- Oxazinones: ~85% yield under optimized conditions .
- Thiazinones: Variable yields (27–54%) depending on substituents and reaction routes .
Discussion of Contradictions and Limitations
- Structural Ambiguities : and describe compounds with identical molecular formulas (C₇H₆N₂OS) but distinct ring fusion positions ([2,3-b] vs. [3,4-b]), highlighting the need for precise structural characterization.
- Biological Data Gaps : Direct pharmacological data for this compound are absent in the evidence; activities are inferred from analogs.
- Synthetic Challenges: Lower yields in thiazinone synthesis (e.g., 27% via 2-hydroxy-3-aminopyridine routes) compared to oxazinones suggest room for optimization .
Biological Activity
1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fused pyridine and thiazine ring system, which contributes to its diverse chemical reactivity and biological properties. Research has indicated that derivatives of this compound may exhibit significant pharmacological effects, making it a promising scaffold for drug development.
Structural Characteristics
The molecular formula of this compound is C7H6N2OS. Its structure includes:
- Pyridine ring : Contributes to the compound's basicity and ability to form coordination complexes.
- Thiazine moiety : Contains sulfur, which enhances the reactivity of the compound and its interaction with biological targets.
Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Pyrido[2,3-b][1,4]oxazine-2(3H)-one | Oxazine derivative | Contains an oxygen atom instead of sulfur |
| 1H-Thiazolo[5,4-d]pyrimidin-4-one | Pyrimidine derivative | Exhibits different biological activities |
| 5-Methyl-1H-pyrido[2,3-b][1,4]thiazin | Methylated derivative | Increased lipophilicity may enhance bioavailability |
Anticancer Properties
Several studies have explored the anticancer potential of this compound and its derivatives. For instance:
- Histone Deacetylase Inhibition : A study demonstrated that compounds based on similar thiazine scaffolds showed potent inhibition of histone deacetylase 6 (HDAC6), with IC50 values as low as 22 nM. This suggests that modifications to the thiazine structure could yield effective anticancer agents .
- Mechanism of Action : The anticancer activity has been linked to apoptosis induction via caspase activation pathways. For example, certain derivatives were shown to increase apoptosis markers in breast cancer cell lines .
Immunomodulatory Effects
Research has indicated that some derivatives of pyrido-thiazine compounds exhibit immunostimulatory and anti-inflammatory properties:
- Immunostimulatory Activity : Specific derivatives demonstrated marked immunostimulatory effects in animal models, enhancing the production of antibody-forming cells (PFC) .
- Anti-inflammatory Effects : Other compounds showed significant anti-inflammatory activity in various models, indicating potential therapeutic applications in inflammatory diseases .
Other Biological Activities
The biological effects of this compound extend beyond anticancer and immunomodulatory activities:
- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting a broader spectrum of activity against malignancies .
- Neuroprotective Potential : There is emerging evidence suggesting that certain derivatives may also have neuroprotective effects, potentially useful in treating neurodegenerative disorders .
Study on Anticancer Activity
A notable study involved the synthesis of novel derivatives based on the thiazine framework. These compounds were evaluated for their anticancer properties against MCF-7 breast cancer cells using the MTT assay. The most active compound exhibited a significant reduction in cell viability compared to standard treatments like cisplatin .
Immunomodulatory Study
In another investigation focusing on immunological responses, several newly synthesized pyrido-thiazine derivatives were tested for their ability to modulate immune responses in vivo. The results indicated that specific compounds could enhance immune function while others exhibited suppressive effects on inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one and its derivatives?
- Methodology : The synthesis typically involves cyclization reactions of precursor amines. For example, 3-aminopyridine-2(1H)-ones can react with chloroacetyl chloride in methylene chloride or DMF under acidic conditions to form pyrido-oxazine/thiazine derivatives . Microwave-assisted synthesis via Smiles rearrangement has also been optimized for related pyrido-oxazinones, which can be adapted for thiazinones by substituting oxygen with sulfur . Key steps include controlling temperature (room temperature for acylation; 80–100°C for cyclization) and using catalysts like polyphosphoric acid.
Q. How are pyridothiazinone derivatives characterized structurally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular frameworks. X-ray crystallography is used to resolve stereochemical ambiguities in crystalline derivatives. For example, elemental analysis (e.g., C: 73.66%, H: 5.30%, N: 9.82%) and melting points (e.g., 234–236°C) provide additional validation .
Q. What preliminary biological activities have been reported for pyridothiazinone analogs?
- Methodology : In vitro assays against bacterial or cancer cell lines are common. For instance, pyridothiadiazine derivatives with methoxybenzyl and tolyl substituents exhibit antimicrobial or anticancer activity, evaluated via MIC (minimum inhibitory concentration) or MTT assays . Structure-activity relationship (SAR) studies focus on varying substituents (e.g., electron-withdrawing/donating groups) to modulate activity .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyridothiazinone cyclization?
- Methodology : Solvent polarity and acid catalysts are critical. Cyclization in DMF at elevated temperatures (80–100°C) favors intramolecular nucleophilic attack over side reactions, as shown in pyrido-oxazine syntheses . Computational studies (DFT calculations) can model transition states to predict regioselectivity when introducing sulfur atoms into the heterocyclic core.
Q. What strategies resolve contradictory biological activity data across studies?
- Methodology : Contradictions often arise from impurities or assay variability. Reproducibility requires rigorous purity validation (HPLC ≥95%) and standardized bioassays. For example, derivatives with a 3-methoxybenzyl group may show variable activity due to differing metabolic stability; comparative studies with controlled substituents (e.g., halogen vs. alkyl groups) can isolate contributing factors .
Q. How can computational methods guide the design of pyridothiazinone-based therapeutics?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or bacterial enzymes. For example, pyrido-pyrimido-thiadiazinones showed strong docking scores with DNA gyrase, validated by in vitro enzyme inhibition assays . MD simulations assess stability of ligand-target complexes over time.
Q. What are the challenges in scaling up pyridothiazinone synthesis for preclinical studies?
- Methodology : Multi-step syntheses require optimization for yield and scalability. For instance, replacing methylene chloride with greener solvents (e.g., ethanol/water mixtures) in cyclization steps improves sustainability without compromising yield (~85%) . Flow chemistry can enhance reproducibility in large-scale reactions.
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
